molecular formula C18H18N2O B7727081 5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol

5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol

Cat. No.: B7727081
M. Wt: 278.3 g/mol
InChI Key: OTWKFKPJGPWHDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2,3-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol . The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol
  • 4-Hydroxy-2-quinolones
  • 8-Hydroxyquinoline derivatives

Uniqueness

5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2,3-dimethylanilino group enhances its antimicrobial and anticancer properties compared to other quinoline derivatives .

Properties

IUPAC Name

5-[(2,3-dimethylanilino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-5-3-7-16(13(12)2)20-11-14-8-9-17(21)18-15(14)6-4-10-19-18/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWKFKPJGPWHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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